molecular formula C24H25N3O4 B13944548 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- CAS No. 63885-44-9

9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl-

Cat. No.: B13944548
CAS No.: 63885-44-9
M. Wt: 419.5 g/mol
InChI Key: ZFNSQRZSVCOOPB-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting due to its unique structure, which combines an indole ring system with a trimethoxyphenylacetamido group, potentially offering a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The trimethoxyphenylacetamido group can be introduced through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Oxindole derivatives

    Reduction: Reduced indole derivatives

    Substitution: Halogenated or nitrated indole derivatives

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(3,4,5-trimethoxyphenylacetamido)methyl- involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in cell proliferation and survival . It may also interact with DNA and RNA, leading to the disruption of cellular processes and induction of apoptosis .

Properties

CAS No.

63885-44-9

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]-2-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C24H25N3O4/c1-14-23-18(17-7-5-6-8-19(17)27-23)12-16(26-14)13-25-22(28)11-15-9-20(29-2)24(31-4)21(10-15)30-3/h5-10,12,27H,11,13H2,1-4H3,(H,25,28)

InChI Key

ZFNSQRZSVCOOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)CC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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